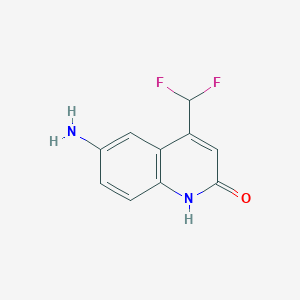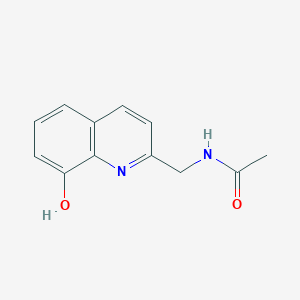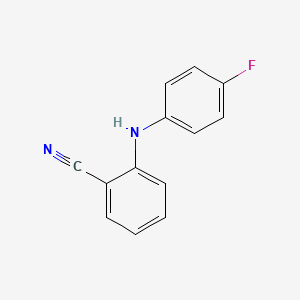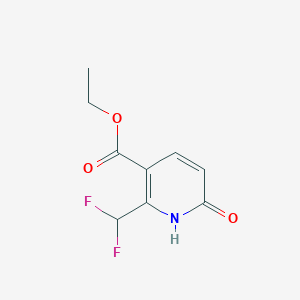
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in medicinal chemistry, agricultural sciences, and material sciences. The compound’s structure includes a nicotinate moiety, which is a derivative of nicotinic acid, known for its biological relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-hydroxynicotinate typically involves the introduction of the difluoromethyl group into the nicotinate structure. One common method is the reaction of ethyl bromodifluoroacetate with a suitable nicotinate precursor under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of transition-metal-free methods and environmentally benign reagents is often preferred to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(difluoromethyl)-6-hydroxynicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate can be compared with other fluorinated nicotinate derivatives:
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but contains a bromine atom instead of a hydroxyl group.
Ethyl 2,2-difluoro-3-hydroxy ester: Contains a similar difluoromethyl group but differs in the position of the hydroxyl group.
The unique combination of the difluoromethyl and hydroxyl groups in this compound imparts distinct physicochemical properties, making it a valuable compound in various research applications.
Propiedades
Número CAS |
919354-84-0 |
|---|---|
Fórmula molecular |
C9H9F2NO3 |
Peso molecular |
217.17 g/mol |
Nombre IUPAC |
ethyl 2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F2NO3/c1-2-15-9(14)5-3-4-6(13)12-7(5)8(10)11/h3-4,8H,2H2,1H3,(H,12,13) |
Clave InChI |
RFVZVAXTXSLJSL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=O)C=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
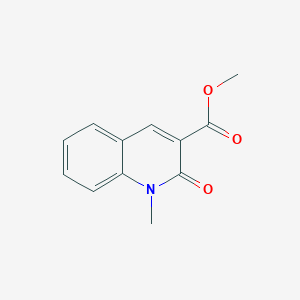
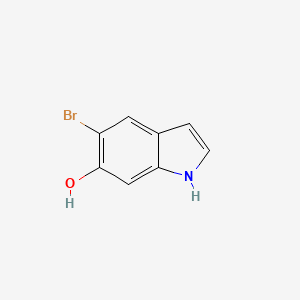
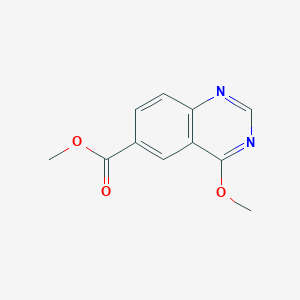
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)
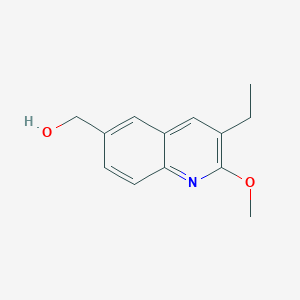
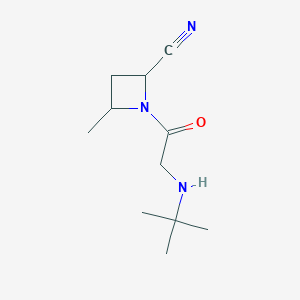


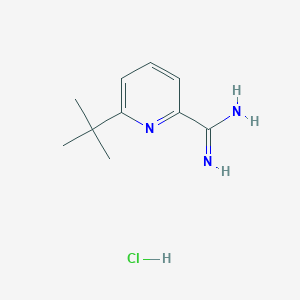
![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
